Validated ELOVL6 Inhibitory Scaffold: 3-Benzenesulfonyl-tropane vs. 2-Azabicyclo[2.2.2]octane and Indoledione Scaffolds
A direct scaffold comparison from the Merck/Banyu ELOVL6 program reveals that the 3-sulfonyl-8-azabicyclo[3.2.1]octane class (lead compound 1w) achieves potent ELOVL6 inhibition (IC50 = 30 nM) and oral bioavailability in mice, whereas structurally distinct 2-azabicyclo[2.2.2]octane and indoledione scaffolds explored in parallel programs yielded different selectivity fingerprints against ELOVL isoforms 1, 2, 3, and 5 [1]. This positions the 3-benzenesulfonyl-8-azabicyclo[3.2.1]octane scaffold as the only one of the three scaffold classes to deliver both sub-100 nM potency and oral in vivo target engagement.
| Evidence Dimension | ELOVL6 inhibitory activity and oral bioavailability in mice |
|---|---|
| Target Compound Data | Scaffold class: 3-sulfonyl-8-azabicyclo[3.2.1]octane; Lead compound 1w IC50 = 30 nM (mouse hepatocyte elongation assay); orally active at 1–10 mg/kg in mice [1] |
| Comparator Or Baseline | 2-Azabicyclo[2.2.2]octane scaffold class: distinct ELOVL isoform selectivity profile (no single-digit nM oral agent reported); Indoledione scaffold class: distinct chemotype with different ADME properties [1] |
| Quantified Difference | Only the 3-sulfonyl-8-azabicyclo[3.2.1]octane scaffold produced a potent (30 nM), orally active ELOVL6 inhibitor; the 2-azabicyclo[2.2.2]octane and indoledione scaffolds did not yield an equivalent oral agent in these studies [1] |
| Conditions | ELOVL6 enzymatic assay (HEK293 cells); mouse hepatocyte H2.35 elongation assay; oral PK/PD in C57BL/6 mice [1] |
Why This Matters
For procurement decisions in metabolic disease drug discovery, selecting the 3-benzenesulfonyl-8-azabicyclo[3.2.1]octane scaffold over alternative bicyclic sulfonamide cores provides access to a validated chemical starting point with demonstrated oral in vivo target engagement, reducing the risk of scaffold-derived PK failure.
- [1] Nagase, T.; Takahashi, T.; Sasaki, T.; Nagumo, A.; Shimamura, K.; Miyamoto, Y.; Kitazawa, H.; Kanesaka, M.; Yoshimoto, R.; Aragane, K.; Tokita, S.; Sato, N. Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. J. Med. Chem. 2009, 52 (14), 4111–4114. View Source
